(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
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Overview
Description
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is an intermediate in the synthesis of paracetamol .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a well-studied reaction . It’s considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Scientific Research Applications
Enantiomeric Purity and Synthesis
- The compound has been used in the development of practical methods for preparing enantiomerically pure [1,1′-binaphthalene]-2,2′-diols. A condensate of threo-(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and cyclohexanone was used as a resolving agent, providing a way to obtain (R)- and (S)-[1,1′-binaphthalene]-2,2′-diol with high enantiomeric purity (Liu et al., 2003).
Synthesis of Binuclear Zinc Phthalocyanine
- The compound has been involved in the synthesis of novel binuclear zinc phthalocyanines. The research developed a method for synthesizing 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile, leading to the formation of new types of binuclear zinc phthalocyanines (Tolbin et al., 2002).
Preparation of Polyimides
- This compound has been used in the preparation of polyimides. Specifically, 2,2'-Bis(3,4-dicarboxyphenoxy)-1,1'-binaphthyl dianhydride, a related compound, served as a monomer in combination with various aromatic diamines to synthesize soluble polyimides, demonstrating its utility in polymer chemistry (Mi et al., 1997).
Crystal Structures and Catalysis
- Research on chiral BINOL derivatives, which include the compound , has led to the synthesis of novel chiral ligands and their application in enantioselective Lewis acid catalyzed additions. These findings are significant in the field of asymmetric catalysis and have implications for the synthesis of chiral compounds (Liu et al., 2007).
Photochemistry and Environmental Impact
- The photochemistry of 1-nitro-2-phenylnaphthalene, a structurally related compound, has been studied, indicating the potential environmental impact and the behavior of such compounds under photolytic conditions (Patel & Boyer, 1980).
Safety And Hazards
Future Directions
The field of nanotechnology, which includes the study of nanostructured materials like those used in the reduction of 4-nitrophenol, is expanding in multidisciplinary research and development areas . This suggests that there may be future advancements in the synthesis and application of compounds like “®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol”.
properties
IUPAC Name |
1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKOBOYULUSWGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194022 |
Source
|
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol | |
CAS RN |
791616-60-9 |
Source
|
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791616-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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